Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate
Description
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO4/c1-14-9-6-8(12)10(15-2)4-7(9)5-11(13)16-3/h4,6H,5H2,1-3H3 |
InChI Key |
JXCUHESXLMIWKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CC(=O)OC)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid.
Reduction: 2-(4-bromo-2,5-dimethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychopharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate involves its interaction with various molecular targets and pathways. The compound is believed to act on serotonin receptors, particularly the 5-HT2A receptor, which is known to play a role in the modulation of mood and perception. The exact molecular pathways and targets are still under investigation, but its structural similarity to other psychoactive compounds suggests a similar mode of action.
Comparison with Similar Compounds
25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
- Key Differences: Functional Group: 25B-NBOMe contains an ethanamine backbone and a benzylmethoxy substituent, whereas the target compound features an acetate ester group. Pharmacological Activity: 25B-NBOMe is a potent serotonin 5-HT₂A receptor agonist with hallucinogenic effects, while this compound lacks direct psychoactivity due to the absence of the amine moiety . Molecular Weight: 25B-NBOMe (MW: ~412.3 g/mol) is significantly heavier than the target compound (245.08 g/mol) due to the additional benzylmethoxy group .
25C-NBOH (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol)
- Key Differences: Substituent: Chlorine replaces bromine at the para position. Functional Group: A phenolic hydroxyl group and ethylamine chain distinguish it from the acetate ester in the target compound. Applications: 25C-NBOH is a research chemical with serotonergic activity, whereas the target compound is a non-psychoactive intermediate .
Brominated Phenylacetate Derivatives
Methyl 2-(4-bromophenyl)acetate (CAS: 41841-16-1)
- Key Differences :
Methyl 2-bromo-2-(4-fluorophenyl)acetate (CAS: 71783-54-5)
- Key Differences :
- Substituents: Features a fluorine atom at the phenyl para position and a bromine directly on the acetate chain.
- Reactivity: The α-bromoacetate group enhances electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the target compound’s stable ester group .
- Molecular Formula: C₉H₈BrFO₂ (MW: 247.06 g/mol) .
Dimethoxy-Substituted Analogues
2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)
[2-(4-bromophenyl)-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate (CAS: 571159-70-1)
- Key Differences :
Comparative Data Table
Key Research Findings
Functional Group Impact : The acetate ester in this compound renders it metabolically stable compared to NBOMe derivatives, which are prone to hydrolysis of the amine group .
Substituent Effects : The 2,5-dimethoxy groups enhance electron-donating properties, influencing reactivity in electrophilic aromatic substitution compared to simpler bromophenylacetates .
Synthetic Utility : This compound serves as a precursor for halogenated phenethylamines, enabling modular synthesis of psychoactive analogues through ester-to-amine conversion .
Biological Activity
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate, often referred to as a derivative of the psychoactive compound 2C-B, has garnered attention for its biological activity, particularly in the context of its metabolism and potential toxic effects. This article explores the compound's biological activity through various studies, highlighting its metabolic pathways, cytotoxicity, and implications for human health.
Metabolism and Toxicity
Metabolic Pathways
The metabolic pathways of 2C-B and its derivatives have been studied extensively. Research indicates that oxidative deamination of 2C-B leads to the formation of several metabolites, including 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) . These metabolites can further undergo demethylation and other transformations, revealing a complex metabolic profile that varies significantly across species. For instance, a study found that a previously unidentified metabolite was produced only in mouse hepatocytes .
Toxic Effects
The toxicity of 2C-B has been a subject of concern due to its psychoactive properties. A case study reported severe intoxication following self-administration of a related compound, 25B-NBOMe (another derivative), where the patient exhibited rhabdomyolysis and required intensive medical intervention . This suggests that similar compounds may pose significant health risks due to their potential for severe adverse effects.
Cytotoxicity Studies
In Vitro Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. In one study, synthetic derivatives were tested against RAW 264.7 cells, revealing varying levels of cytotoxicity with some compounds demonstrating significant effects at concentrations as low as 34.3 μM .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | RAW 264.7 | 34.3 |
| Other synthetic derivatives | Various | Ranged from 0.05 to 0.313 |
Case Studies and Clinical Implications
Clinical Observations
Clinical reports highlight the dangers associated with methylated phenethylamines like 2C-B. In one documented case, a patient experienced severe complications following the use of a related substance. This included elevated creatine kinase levels indicative of muscle damage and required extensive medical treatment . Such cases underscore the necessity for further research into the safety profiles of these compounds.
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate, and how can reaction conditions be optimized?
Answer:
The esterification of 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid (CID 676739) is a common route. This involves reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. Alternative methods include using thionyl chloride (SOCl₂) to generate the acid chloride, followed by treatment with methanol. Optimization parameters include:
- Temperature : Maintain reflux conditions (~60–80°C) to ensure complete esterification .
- Catalyst concentration : Adjust acid catalyst ratios (e.g., 1–5% H₂SO₄) to balance reaction rate and side-product formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) to isolate the ester .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Key characterization methods include:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and confirm retention time alignment with standards .
- Spectroscopy :
- Melting point : Validate against reported values (no data available for ester; acid form melts at 160–162°C) .
Advanced: How does the substitution pattern on the phenyl ring influence the compound’s physicochemical properties and receptor interactions?
Answer:
The 4-bromo and 2,5-dimethoxy groups critically impact:
- Solubility : Methoxy groups enhance solubility in polar solvents (methanol, ethyl acetate), while bromine reduces aqueous solubility .
- Receptor binding : The 2,5-dimethoxy motif is structurally analogous to serotonin receptor ligands (e.g., 25B-NBOMe), suggesting potential 5-HT₂A/2C affinity. Halogen substitution (Br) may enhance binding via hydrophobic interactions .
- Stability : Electron-withdrawing bromine increases resistance to oxidative degradation compared to non-halogenated analogs .
Advanced: What analytical techniques are critical for resolving discrepancies in spectral data for this compound?
Answer:
Discrepancies (e.g., conflicting molecular formulas or NMR shifts) can be addressed via:
- Isotopic pattern analysis (HRMS) : Confirm bromine’s distinctive isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) to rule out impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing methoxy vs. ester methyl groups) .
- Computational validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .
Advanced: How can researchers design experiments to elucidate the compound’s metabolic stability and potential toxicity?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS to identify metabolites (e.g., demethylation or hydrolysis products) .
- pH stability assays : Test compound stability in buffers (pH 1–10) to simulate gastrointestinal or physiological conditions .
- Toxicity screening : Use cell viability assays (e.g., MTT in HEK293 or HepG2 cells) at concentrations ≤100 µM, referencing low toxicity reported for structurally related compounds .
Advanced: How can collision cross-section (CCS) analysis improve structural confirmation in mass spectrometry?
Answer:
- Ion mobility spectrometry (IMS) : Measure the CCS value using drift-tube IMS and compare it with computational predictions (e.g., MOBCAL or DFT). This distinguishes structural isomers (e.g., ortho vs. para substitution) .
- Database alignment : Cross-reference experimental CCS values with curated databases (e.g., PubChem) to validate against known analogs .
Basic: What are the safety and handling protocols for this compound?
Answer:
- Hazard mitigation : Use PPE (gloves, goggles) due to irritant properties (H315, H319). Avoid inhalation; work in a fume hood .
- Storage : Store sealed in dry conditions at room temperature to prevent ester hydrolysis .
- Waste disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .
Advanced: What strategies can resolve low yields in esterification reactions?
Answer:
- Activation agents : Substitute H₂SO₄ with DCC/DMAP for milder, higher-yield conditions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining high conversion rates .
- Byproduct removal : Use molecular sieves to absorb water and shift equilibrium toward ester formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
